2-(3-Pyridinyl)-1,3-thiazol-5-amine
Overview
Description
2-(3-Pyridinyl)-1,3-thiazol-5-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridinyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles or pyridines.
Scientific Research Applications
2-(3-Pyridinyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Pyridinyl)-1,3-thiazol-5-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridinyl)-1,3-thiazol-4-amine
- 2-(2-Pyridinyl)-1,3-thiazol-5-amine
- 2-(4-Pyridinyl)-1,3-thiazol-5-amine
Uniqueness
2-(3-Pyridinyl)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Biological Activity
2-(3-Pyridinyl)-1,3-thiazol-5-amine is a heterocyclic compound characterized by the presence of a pyridine ring and a thiazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic applications.
Antimicrobial Properties
This compound has been explored for its antimicrobial activity. Studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial effects. For instance, certain thiazole derivatives have shown notable potency against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics like azithromycin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study on thiazole derivatives indicated that some compounds exhibited cytotoxic effects against cancer cell lines such as A549 (human lung carcinoma) and MCF7 (breast cancer) with IC50 values ranging from 0.79 to 5.85 µM . The mechanism of action is thought to involve the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their function or modulating receptor activity, which can lead to various biological effects including antimicrobial and anticancer activities.
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of synthesized compounds based on thiazole derivatives, researchers found that compounds similar to this compound displayed significant selectivity towards malignant cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antioxidant Activity : Research has also highlighted the antioxidant potential of thiazole derivatives. Compounds derived from thiazoles showed considerable antiradical activity, suggesting that they may protect cells from oxidative stress, which is often linked to cancer progression .
- Synergistic Effects : Investigations into hybrid compounds combining thiazole with other pharmacophores have revealed enhanced biological activities compared to individual components. This suggests that structural modifications can lead to improved efficacy in targeting specific diseases .
Table 1: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKBMPBTNZCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305475 | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-51-8 | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinyl)-5-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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